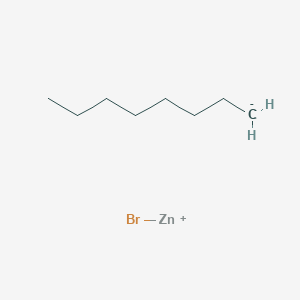

N-Octylzinc bromide

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

bromozinc(1+);octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWWBFIVWRIFIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of n-octylzinc bromide in tetrahydrofuran (THF)

An In-Depth Technical Guide to the Solubility of n-Octylzinc Bromide in Tetrahydrofuran (THF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organozinc reagents are indispensable tools in modern organic synthesis, valued for their high functional group tolerance and stereoselectivity in carbon-carbon bond-forming reactions such as the Negishi coupling.[1][2] The efficacy and reproducibility of reactions employing these reagents are critically dependent on their solubility and stability in the reaction solvent. Tetrahydrofuran (THF) is a common solvent for these reagents. This guide provides a comprehensive examination of the solubility of n-octylzinc bromide in THF, delving into the underlying physicochemical principles, influencing factors, and detailed experimental protocols for its preparation and solubility determination.

Introduction: The Critical Role of Solubility in Organozinc Chemistry

n-Octylzinc bromide, a member of the heteroleptic organozinc halide class (RZnX), is a valuable reagent for introducing an eight-carbon linear alkyl chain in pharmaceutical and materials science applications.[3] The success of synthetic transformations utilizing this reagent hinges on its availability in a dissolved state within the reaction medium. Poor solubility can lead to unpredictable reaction kinetics, lower yields, and difficulties in process scale-up.

Unlike the more ionic Grignard or organolithium reagents, organozinc compounds exhibit a more covalent character in their carbon-zinc bond.[3] This characteristic influences their aggregation state and interaction with solvents. While dialkylzinc compounds (R₂Zn) can be soluble in nonpolar solvents, the presence of the halide in alkylzinc halides introduces polarity, making ethereal solvents like THF particularly suitable for their dissolution.[3]

The formation of organozinc reagents from metallic zinc and an organic halide is understood to be a two-step process:

-

Oxidative Addition: The organic halide reacts with the zinc metal surface to form a surface-bound organozinc intermediate.[1]

-

Solubilization: The surface-bound intermediate is then dissolved into the solvent.[1]

The overall concentration of the active reagent in solution is therefore governed by the efficiency of this solubilization step.

Physicochemical Properties of n-Octylzinc Bromide and THF

A fundamental understanding of the properties of both the solute and the solvent is essential for comprehending their interactions.

| Property | n-Octylzinc Bromide (C₈H₁₇BrZn) | Tetrahydrofuran (THF) (C₄H₈O) |

| Molar Mass | 258.51 g/mol | 72.11 g/mol |

| Appearance | Typically prepared in situ as a solution; solid is a white to off-white powder. | Clear, colorless liquid. |

| Nature | Polar organometallic compound.[3] | Polar aprotic solvent. |

| Key Features | Sensitive to air and moisture.[4][5] | Forms complexes with metal halides. |

Note: Some properties of n-octylzinc bromide are inferred from similar organozinc halides as it is typically generated and used in situ.

Factors Influencing the Solubility of n-Octylzinc Bromide in THF

The solubility of n-octylzinc bromide in THF is not a simple static value but is influenced by several critical factors:

-

Temperature: Generally, solubility is expected to increase with temperature. However, the thermal stability of the organozinc reagent must be considered, as elevated temperatures can lead to decomposition.

-

Presence of Additives: The addition of lithium salts, particularly lithium chloride (LiCl), has a profound effect on the solubility of organozinc halides in THF.[1] LiCl facilitates the formation of a more soluble "ate" complex (e.g., (THF)nLi[RZnX₂]), which significantly enhances the solubilization of the organozinc species from the metal surface during its formation.[1]

-

Method of Preparation: The reactivity of the zinc metal used for the synthesis of the organozinc reagent plays a crucial role. Highly activated forms of zinc, such as Rieke® Zinc, can lead to the formation of more soluble and reactive organozinc species.

-

Purity of Reagents and Solvent: Both n-octyl bromide and THF must be anhydrous and free of oxygen. Water and oxygen will readily react with and decompose the organozinc reagent, leading to the formation of insoluble byproducts.[3][5]

Experimental Protocols

4.1. Preparation of n-Octylzinc Bromide in THF

This protocol describes the in-situ preparation of n-octylzinc bromide. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

-

Zinc dust (<10 micron, activated) or Rieke® Zinc

-

1,2-Dibromoethane

-

Trimethylsilyl chloride (TMSCl)

-

n-Octyl bromide (anhydrous)

-

Anhydrous THF

-

Anhydrous lithium chloride (optional, but recommended)

Activation of Zinc (if not using Rieke® Zinc):

-

Place zinc dust in a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous THF to cover the zinc.

-

Add 1,2-dibromoethane (approx. 5 mol% relative to zinc) and TMSCl (approx. 3 mol% relative to zinc) via syringe.

-

Heat the suspension to reflux for 30 minutes. The evolution of ethene gas should be observed.

-

Allow the activated zinc to cool to room temperature and settle. Remove the supernatant THF via cannula.

Synthesis of n-Octylzinc Bromide:

-

To the flask containing activated zinc, add anhydrous THF.

-

If using, add anhydrous lithium chloride (1 equivalent relative to n-octyl bromide).

-

Slowly add n-octyl bromide dropwise to the stirred suspension of activated zinc in THF at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours or until the zinc has been consumed. The resulting solution of n-octylzinc bromide is typically a grayish, slightly turbid solution.

Diagram of the Preparative Workflow:

Caption: Workflow for the preparation of n-octylzinc bromide solution in THF.

4.2. Determination of n-Octylzinc Bromide Concentration/Solubility

The concentration of the prepared organozinc solution can be determined by titration.

Method: Iodometric Titration

-

Carefully take a known volume (e.g., 1.00 mL) of the n-octylzinc bromide solution under an inert atmosphere and transfer it to a dry flask.

-

Dilute with anhydrous THF (e.g., 5 mL).

-

Add a small crystal of iodine to the solution. The iodine will initially be consumed by the organozinc reagent.

-

Titrate with a standardized solution of iodine in anhydrous THF until a persistent faint brown color of iodine is observed.[4]

-

The concentration is calculated based on the stoichiometry of the reaction: RZnBr + I₂ → RI + ZnBrI

Diagram of the Titration Workflow:

Caption: Workflow for determining the concentration of n-octylzinc bromide solution.

Safety and Handling

-

Pyrophoric Nature: While generally less reactive than Grignard or organolithium reagents, organozinc compounds can be pyrophoric, especially in concentrated form or upon contact with air.[3]

-

Moisture Sensitivity: Organozinc reagents react violently with water. All glassware must be flame-dried, and all solvents and reagents must be anhydrous.[4][5]

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (argon or nitrogen).[3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.

Conclusion

The solubility of n-octylzinc bromide in THF is a critical parameter for its successful application in organic synthesis. While a definitive solubility limit is not documented, empirical evidence suggests that concentrations of at least 0.5 M are readily achievable, particularly with the use of solubility-enhancing additives like lithium chloride. The protocols provided in this guide offer a robust framework for the preparation and standardization of n-octylzinc bromide solutions, enabling researchers to achieve more consistent and reproducible results in their synthetic endeavors. Careful attention to anhydrous and anaerobic techniques is paramount for the safe and effective handling of this valuable reagent.

References

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.

- Butylzinc bromide 0.5M tetrahydrofuran 92273-73-9. Sigma-Aldrich.

- 2-Thienylzinc bromide 0.5M tetrahydrofuran 45438-80-0. Sigma-Aldrich.

- Organozinc chemistry. Wikipedia.

- Preparation of Air- and Moisture-Stable Solid Aryl- and Heteroarylzinc Pivalates and their Application in Cross-Coupling Reactions. Organic Syntheses.

- Zinc bromide | Br2Zn | CID 10421208. PubChem.

- ZINC BROMIDE. CAMEO Chemicals.

- Zinc bromide. Wikipedia.

- Preparation of (as pure as possible) aryl zinc halide reagent in THF. Reddit.

- Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types.

- Organozinc Reagents. Sigma-Aldrich.

- Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding.

- Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis.

- Method for producing zinc bromide.

- Preparation of 4,5-Disubstituted Imidazoles from Weinreb Amides and the Use of Isopropylmagnesium Chloride Lithium Chloride Complex in the Halogen/Magnesium-Exchange. Organic Syntheses.

- Zinc bromide 99.999 trace metals basis. Sigma-Aldrich.

- Zinc Bromide Formula. GeeksforGeeks.

- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.

Sources

- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

N-Octylzinc Bromide: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octylzinc bromide is an organozinc reagent of significant interest in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. As with many organometallic compounds, its utility is matched by a distinct set of handling requirements and potential hazards. This guide, compiled for the discerning researcher, offers an in-depth perspective on the material safety data of N-Octylzinc bromide. In the frequent absence of a dedicated Material Safety Data Sheet (MSDS) for such in situ or specialized reagents, this document synthesizes critical safety information from its precursors—1-bromooctane and zinc bromide—and the general class of organozinc and related organometallic reagents. The causality behind each safety recommendation is elucidated to empower researchers with not just protocols, but a deep-seated understanding of the principles of safe practice.

I. Hazard Identification and Synthesis Profile

N-Octylzinc bromide is typically prepared from 1-bromooctane and activated zinc metal. The resulting reagent inherits and transforms the hazard profiles of its components.

Inferred GHS Classification

While a specific GHS classification for N-Octylzinc bromide is not established, a composite hazard profile can be inferred:

-

Flammable Liquids/Solids: The solvent used for the synthesis (typically THF or diethyl ether) is highly flammable. The reagent itself may be pyrophoric, igniting spontaneously on contact with air, a common characteristic of organometallic compounds.[1][2][3]

-

Substances which, in contact with water, emit flammable gases: Organozinc reagents react exothermically with water and other protic sources to release flammable alkanes (octane in this case).[4][5]

-

Skin Corrosion/Irritation: Based on the properties of zinc bromide, the reagent is expected to be corrosive to skin and mucous membranes.[6][7]

-

Serious Eye Damage/Eye Irritation: Zinc bromide is known to cause severe eye damage.[6][7][8]

-

Specific Target Organ Toxicity (Single Exposure): Inhalation of solvent vapors or aerosols of the reagent may cause respiratory irritation and central nervous system effects.

-

Hazardous to the Aquatic Environment (Acute and Chronic): Both 1-bromooctane and zinc bromide are toxic to aquatic life with long-lasting effects.[6][9][10][11]

II. Physicochemical and Toxicological Data Summary

The following tables summarize the key data for the precursors of N-Octylzinc bromide, which inform its safe handling.

Table 1: Physicochemical Properties of Precursors

| Property | 1-Bromooctane | Zinc Bromide |

| CAS Number | 111-83-1 | 7699-45-8 |

| Molecular Formula | C8H17Br | ZnBr2 |

| Molecular Weight | 193.13 g/mol | 225.19 g/mol |

| Appearance | Colorless to light yellow liquid | White crystalline powder |

| Boiling Point | 201 °C | 697 °C |

| Melting Point | -55 °C | 394 °C |

| Flash Point | 78 °C | Not applicable (non-flammable solid) |

| Solubility | Insoluble in water; soluble in organic solvents | Soluble in water, alcohol, ether |

Table 2: Toxicological Profile of Precursors

| Hazard | 1-Bromooctane | Zinc Bromide |

| Oral Toxicity | LD50 (dermal, rabbit): 8880 mg/kg[10] | Harmful if swallowed.[6] |

| Inhalation | May cause respiratory irritation. | Dust may irritate the respiratory tract. |

| Skin Contact | May cause skin irritation. | Causes severe skin burns.[6][7][8] May cause an allergic skin reaction.[6] |

| Eye Contact | May cause eye irritation. | Causes serious eye damage.[6][7][8] |

| Carcinogenicity | No component is identified as a carcinogen.[9] | No component is identified as a carcinogen. |

III. Engineering Controls and Personal Protective Equipment (PPE)

The primary principle for handling N-Octylzinc bromide is strict exclusion of air and moisture.[12][13][14]

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations must be conducted in a certified chemical fume hood to manage flammable vapors and potential aerosols.[15]

-

Inert Atmosphere: A glovebox or Schlenk line is mandatory to provide an inert atmosphere (argon or nitrogen) and prevent contact with air and moisture.[4][16]

-

Ventilation: The fume hood should have adequate ventilation. Ensure that eyewash stations and safety showers are readily accessible.[17]

Personal Protective Equipment (PPE): The Essential Barrier

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[18]

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them before each use.[17] For extended contact, consider heavier-duty gloves.

-

Skin and Body Protection: A flame-resistant lab coat is essential.[18] Long-sleeved clothing and closed-toe shoes are mandatory.[17]

-

Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a respirator with an appropriate cartridge may be necessary.

IV. Safe Handling, Storage, and Experimental Protocols

Workflow for Safe Handling of N-Octylzinc Bromide

Sources

- 1. acs.org [acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. merckmillipore.com [merckmillipore.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 14. Organozinc compounds | PPTX [slideshare.net]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. ehs.princeton.edu [ehs.princeton.edu]

Basic principles of organozinc compound reactivity

An In-Depth Technical Guide to the Core Principles of Organozinc Compound Reactivity

Abstract

Organozinc compounds occupy a unique and powerful position in the synthetic chemist's toolkit. First prepared by Edward Frankland in 1848, they were among the earliest organometallic reagents discovered.[1] For decades, their utility was overshadowed by the more potent reactivity of organolithium and Grignard reagents. However, the very characteristic that led to their initial underutilization—their moderate reactivity—is the source of their modern indispensability. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of organozinc compounds. We will dissect the nature of the carbon-zinc bond, elucidate the critical factors in reagent preparation and speciation, and examine the mechanisms of their most significant transformations. This analysis is designed for researchers, scientists, and drug development professionals who seek to leverage the chemoselectivity and functional group tolerance of organozinc chemistry to solve complex synthetic challenges.

The Carbon-Zinc Bond: The Heart of Reactivity

Understanding the behavior of any organometallic reagent begins with its core chemical bond. The properties of the carbon-zinc (C-Zn) bond dictate the nucleophilicity, basicity, and ultimate synthetic utility of the entire class of compounds.

Electronic Structure and Polarity

The C-Zn bond is best described as a polar covalent bond. This characterization stems from the moderate difference in electronegativity between carbon (2.55) and zinc (1.65).[1] The resulting bond is polarized towards the carbon atom, bestowing it with nucleophilic (carbanionic) character. However, this polarity is significantly less pronounced than in the corresponding organomagnesium (Mg: 1.31) or organolithium (Li: 0.98) reagents. This reduced ionicity is the primary reason organozinc compounds are less reactive and basic, rendering them inert to many functional groups that are incompatible with Grignard or organolithium reagents, such as esters, ketones, and nitriles.[2][3]

Geometry and Hybridization

Simple diorganozinc compounds (R₂Zn) are typically monomeric species with a linear geometry at the zinc center.[1][4] This linearity is a consequence of sp-hybridization of the zinc atomic orbitals.[1][4] Unlike organometallics of lighter elements like beryllium or magnesium, organozinc compounds show a low tendency to form bridged dimers or higher-order aggregates, a result of zinc's large atomic radius and low electron deficiency.[1][4] This structural simplicity often leads to more predictable reactivity in non-coordinating solvents.

| Feature | Organolithium (R-Li) | Grignard (R-MgX) | Organozinc (R-ZnX) |

| Electronegativity of Metal | 0.98 | 1.31 | 1.65 |

| C-Metal Bond Character | Highly Ionic | Polar Covalent (more ionic) | Polar Covalent (less ionic) |

| Reactivity/Nucleophilicity | Very High | High | Moderate |

| Basicity | Very High | High | Moderate |

| Functional Group Tolerance | Low | Moderate | High |

| Common Structure | Aggregates (tetramers, etc.) | Monomers/Dimers (Schlenk Eq.) | Monomers (Schlenk Eq.) |

The Genesis of the Reagent: Preparation and Activation

The reliable and efficient preparation of organozinc reagents is paramount to their successful application. The choice of method is dictated by the substrate, the desired reagent type (RZnX or R₂Zn), and the scale of the reaction. Due to their general sensitivity to air and moisture, they are prepared using air-free techniques.[1]

Oxidative Addition to Zinc Metal

The most direct route involves the oxidative insertion of metallic zinc into an organic halide (R-X).

R-X + Zn → R-Zn-X

However, commercial zinc powder is often passivated by a layer of zinc oxide, rendering it unreactive.[5] Activation of the zinc surface is therefore a critical prerequisite for the reaction to initiate. This is not merely a cleaning step; it is a complex process that influences the kinetics of reagent formation. Mechanistic studies have revealed that the formation of soluble organozinc species is a two-step process: (1) oxidative addition on the metal surface to form surface-bound intermediates, and (2) solubilization of these intermediates into the bulk solution.[5]

Protocol: Activation of Zinc Dust for Reagent Preparation

-

Materials : Zinc dust (commercial grade), 1M HCl in diethyl ether, anhydrous diethyl ether or THF, inert gas (Argon or Nitrogen).

-

Procedure (under inert atmosphere) :

-

Place the required amount of zinc dust in a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Add a small volume of 1M HCl in ether to the zinc dust and stir vigorously for 1-2 minutes. The surface will bubble slightly.

-

Stop stirring, allow the zinc to settle, and carefully decant the acidic solution via cannula.

-

Wash the activated zinc dust three times with anhydrous ether or THF to remove all residual acid and water.

-

Dry the activated zinc under high vacuum with gentle heating to obtain a fine, grey, free-flowing powder, ready for immediate use.

-

Common activators used either as a pretreatment or in situ include iodine, 1,2-dibromoethane, and trimethylsilyl chloride (TMSCl).[5]

The Role of Solvents and Additives

The choice of solvent and the use of salt additives have a profound impact on the rate and efficiency of organozinc formation.

-

Polar Aprotic Solvents (DMSO, DMAc) : These solvents were historically required to facilitate the reaction with less reactive organic halides.[5] Mechanistic insight has shown that these solvents primarily accelerate the initial oxidative addition step on the zinc surface.[5] However, their high boiling points can complicate product isolation.

-

Lithium Chloride (LiCl) : The addition of LiCl, pioneered by Knochel, is a transformative advance.[5] LiCl does not significantly affect the initial surface reaction but dramatically accelerates the solubilization of the RZnX species from the metal surface into the solution.[5] This effect is attributed to the formation of soluble and more reactive "ate" complexes.

Transmetalation

An alternative and highly versatile method is the transmetalation of a more reactive organometallic species (typically an organolithium or Grignard reagent) with a zinc halide salt (e.g., ZnCl₂, ZnBr₂).[6] This method is particularly useful for creating functionalized organozinc reagents that might be difficult to prepare via direct insertion.

R-Li + ZnX₂ → R-Zn-X + LiX R-MgX + ZnX₂ → R-Zn-X + MgX₂

This process leverages the greater tolerance of the C-Zn bond to functional groups. For instance, an aryl lithium can be generated via directed ortho-metalation and then transmetalated to the corresponding arylzinc compound, preserving functionalities that the initial lithium reagent might attack.[1]

Speciation and the Schlenk Equilibrium

Organozinc halides (RZnX) in solution do not exist as a single species. They are in dynamic equilibrium with the corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species, a phenomenon known as the Schlenk equilibrium.[1]

2 R-Zn-X ⇌ R₂Zn + ZnX₂

The position of this equilibrium is influenced by the solvent, temperature, and the presence of coordinating salts like LiCl. The diorganozinc species (R₂Zn) is generally more reactive (more nucleophilic) than the organozinc halide (RZnX).[1] The addition of LiCl can form higher-order zincate species (e.g., RZnX₂⁻Li⁺), which exhibit unique reactivity profiles, particularly in transmetalation reactions with transition metal catalysts.[1][7] Understanding this dynamic equilibrium is crucial for controlling and optimizing reactions.

Core Reactivity Patterns and Key Transformations

The moderate reactivity of organozinc compounds is harnessed in a variety of powerful C-C bond-forming reactions. Their utility is often unlocked through transmetalation to a transition metal catalyst.[2]

The Negishi Cross-Coupling Reaction

The Nobel Prize-winning Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[8] It is one of the most powerful methods for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. The low reactivity of the organozinc reagent ensures exceptional functional group tolerance.

The catalytic cycle proceeds via three fundamental steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the R¹-X bond to form a Pd(II) complex.

-

Transmetalation : The organic group from the organozinc reagent (R²) is transferred to the palladium center, displacing the halide and forming an R¹-Pd(II)-R² complex. This is often the rate-determining step.

-

Reductive Elimination : The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Negishi Coupling of 4-Iodoanisole with Ethyl 4-(bromozincio)butanoate

-

Reagent Preparation : In a flame-dried flask under argon, ethyl 4-bromobutanoate is reacted with activated zinc dust in anhydrous THF with 1.1 equivalents of LiCl. The mixture is stirred at 40°C until the zinc is consumed (approx. 4-6 hours) to generate the organozinc reagent in situ.

-

Catalyst Preparation : In a separate Schlenk flask, Pd(PPh₃)₄ (3 mol%) is dissolved in anhydrous THF.

-

Coupling Reaction : 4-Iodoanisole (1.0 equiv.) is added to the flask containing the catalyst. The freshly prepared organozinc solution is then transferred via cannula to the catalyst/halide mixture at room temperature.

-

Reaction Monitoring : The reaction is stirred at 50°C and monitored by TLC or GC-MS for the disappearance of the starting materials.

-

Workup : Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is extracted with diethyl ether, the organic layers are combined, washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification : The crude product is purified by flash column chromatography on silica gel to yield the coupled product, ethyl 4-(4-methoxyphenyl)butanoate.

The Reformatsky Reaction

The Reformatsky reaction involves the addition of an organozinc enolate, formed from an α-haloester and zinc, to an aldehyde or ketone to produce a β-hydroxyester.[9][10] The genius of this reaction lies in the nature of the organozinc reagent; it is nucleophilic enough to attack the carbonyl but not basic enough to deprotonate the α-carbon of the starting ester or the product alcohol, and not reactive enough to attack the ester functional group.[11]

The Simmons-Smith Reaction

This reaction is a premier method for the stereospecific synthesis of cyclopropanes from alkenes. It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), prepared from diiodomethane and a zinc-copper couple.[12] The reaction is concerted, meaning the C-C bonds are formed simultaneously as the C-I bond is broken and the Zn-I bond is formed. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[12]

Conclusion

The reactivity of organozinc compounds is a finely tuned balance of nucleophilicity and stability. Their polar covalent carbon-zinc bond provides sufficient reactivity for a vast array of powerful carbon-carbon bond-forming reactions, while being mild enough to tolerate a wide spectrum of sensitive functional groups. This chemoselectivity is their defining advantage over more reactive organometallic counterparts. By understanding the fundamentals of the C-Zn bond, the critical nuances of reagent preparation, and the mechanistic pathways of their signature reactions, researchers can unlock the full potential of organozinc chemistry. From the construction of complex pharmaceutical intermediates to the synthesis of novel materials, the principles outlined in this guide provide a robust framework for innovation and problem-solving in modern organic synthesis.

References

-

Organozinc chemistry - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Blum, S. A., et al. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. NIH Public Access. Retrieved January 23, 2026, from [Link]

-

Lasky, J. (2023, January 15). 24.16.3: Organozinc Chemistry. LibreTexts Chemistry. Retrieved January 23, 2026, from [Link]

-

Colobert, F., et al. (2023, November 25). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Chem Help ASAP. (2019, October 24). organometallics with zinc, tin, & copper [Video]. YouTube. Retrieved January 23, 2026, from [Link]

-

University of Hyderabad. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Shodhganga. Retrieved January 23, 2026, from [Link]

-

Knochel, P. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. Angewandte Chemie International Edition. Retrieved January 23, 2026, from [Link]

-

Swamy, G. K. (n.d.). Organozinc compounds [PPTX]. Slideshare. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved January 23, 2026, from [Link]

-

Blum, S. A. (2020, October 22). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. PMC. Retrieved January 23, 2026, from [Link]

-

Organic Process Research & Development. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. ACS Publications. Retrieved January 23, 2026, from [Link]

-

Negishi coupling - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Uyeda, C. (2023, September 19). Catalyst-to-Zn Transmetalation Gives Useful Zinc Metallacycles. ChemistryViews. Retrieved January 23, 2026, from [Link]

-

The Negishi Cross-Coupling Reaction - Denmark Group. (n.d.). Retrieved January 23, 2026, from [Link]

-

Reformatsky reaction - BYJU'S. (n.d.). Retrieved January 23, 2026, from [Link]

-

Simmons-Smith Reaction | NROChemistry. (n.d.). Retrieved January 23, 2026, from [Link]

-

Ch 14: Cyclopropane synthesis - University of Calgary. (n.d.). Retrieved January 23, 2026, from [Link]

-

Reformatsky Reaction | RecNotes. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Organozinc compounds | PPTX [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. One moment, please... [recnotes.com]

- 11. Reformatsky Reaction [organic-chemistry.org]

- 12. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

Methodological & Application

Application Note & Protocol: Synthesis of n-Octylzinc Bromide in THF

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of n-octylzinc bromide, a versatile organozinc reagent, in Tetrahydrofuran (THF). Organozinc halides are indispensable intermediates in modern organic synthesis, particularly in carbon-carbon bond-forming reactions like the Negishi cross-coupling, due to their high functional group tolerance and moderate reactivity compared to their Grignard or organolithium counterparts.[1][2] This guide is designed for researchers in synthetic chemistry and drug development, offering not just a procedure, but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a successful and reproducible synthesis.

Introduction: The Utility of Organozinc Reagents

Organozinc compounds were among the first organometallic reagents discovered by Edward Frankland in 1848.[1] While initially overshadowed by more reactive Grignard and organolithium reagents, they have experienced a renaissance in recent decades. Their key advantage lies in their excellent balance of reactivity and functional group compatibility. Unlike their more basic counterparts, organozinc reagents typically do not react with esters, amides, or nitriles, making them ideal for the synthesis of complex, polyfunctional molecules.[3]

The synthesis of alkylzinc halides is most commonly achieved by the direct oxidative addition of metallic zinc into an alkyl halide bond (R-X).[1] This process, however, is not trivial. The success of the reaction hinges on the reactivity of the zinc metal, which is often passivated by a layer of zinc oxide. Therefore, a critical step in the synthesis is the in situ activation of the zinc surface.[4][5] This protocol employs a well-established activation method and includes the use of lithium chloride (LiCl) to enhance the solubility and reactivity of the organozinc species formed.[3]

Reaction Mechanism: Oxidative Addition

The core of the synthesis is the oxidative addition of elemental zinc (oxidation state 0) into the carbon-bromine bond of 1-bromooctane. The zinc atom inserts itself into the C-Br bond, becoming oxidized to Zn(II) and forming the n-octylzinc bromide.

C₈H₁₇-Br + Zn(0) → C₈H₁₇-Zn(II)-Br

This reaction is heterogeneous, occurring on the surface of the zinc metal. The rationale for each step in the following protocol is designed to maximize the efficiency of this surface reaction.

Critical Safety Considerations

Organozinc reagents are sensitive to air and moisture and can be pyrophoric, especially in concentrated forms or upon solvent evaporation.[1] All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk or glovebox techniques.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.

-

Solvent Safety: Anhydrous THF can form explosive peroxides.[6] Always use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or from a solvent purification system.[7] Avoid breathing THF vapors and work in a well-ventilated fume hood.[6]

-

Quenching: Never quench the reaction or leftover reagent with water directly. A slow, controlled quench is best performed by adding the reagent to a cooled (0 °C) solution of a proton source like saturated aqueous ammonium chloride (NH₄Cl) or isopropanol.

-

Hazard Analysis: Before beginning, perform a thorough risk assessment for all chemicals and procedures involved.[8]

Materials and Equipment

Reagents & Chemicals

| Reagent | Formula | Grade | Supplier | Notes |

| Zinc Dust (<10 µm) | Zn | >98% | Sigma-Aldrich | Must be a fine powder for high surface area. |

| 1,2-Dibromoethane | C₂H₄Br₂ | Anhydrous, >99% | Acros Organics | Used for zinc activation. |

| 1-Bromooctane | C₈H₁₇Br | >99% | Alfa Aesar | Store over molecular sieves if not anhydrous. |

| Lithium Chloride | LiCl | Anhydrous, >99% | Strem Chemicals | Must be rigorously dried before use. |

| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous | J.T.Baker | From a solvent purification system or distilled.[7] |

| Iodine | I₂ | >99.8% | EMD Millipore | For titration. |

| Anhydrous HCl in Dioxane | HCl | 4.0 M | Sigma-Aldrich | For titration (alternative). |

Equipment

-

Schlenk line with dual vacuum/inert gas manifold

-

Three-neck round-bottom flask (appropriately sized for the reaction scale)

-

Magnetic stirrer and stir bars

-

Glass dropping funnel with pressure-equalizing arm

-

Septa, glass stoppers, and cannulas

-

Syringes and needles for liquid transfers

-

Oil bath or heating mantle with temperature control

-

All glassware must be oven-dried (>120 °C) overnight and cooled under an inert atmosphere.

Step-by-Step Synthesis Protocol

This protocol is for a ~0.5 M solution of n-octylzinc bromide in THF on a 50 mmol scale.

Part A: Zinc Activation and Reagent Preparation

-

Drying Lithium Chloride: In a Schlenk flask, heat anhydrous LiCl (2.3 g, 55 mmol, 1.1 equiv) under a high vacuum with a heat gun for 10-15 minutes until the solid is free-flowing. Allow it to cool to room temperature under an inert atmosphere.

-

Assembly: To a 250 mL three-neck flask equipped with a magnetic stir bar, condenser, and argon inlet, add the freshly dried LiCl and zinc dust (4.9 g, 75 mmol, 1.5 equiv).

-

Solvent Addition: Add 50 mL of anhydrous THF via cannula or syringe. Begin vigorous stirring to create a fine suspension of the zinc dust.

-

Activation: Add 1,2-dibromoethane (280 µL, 3.25 mmol) via syringe. Gently heat the mixture to ~65 °C (reflux). You should observe gas evolution (ethylene) and a slight darkening of the zinc suspension, indicating activation. Maintain reflux for 30 minutes.

-

Scientist's Note: 1,2-dibromoethane reacts with the zinc surface to form zinc bromide and ethylene gas, etching the surface and removing the passivating oxide layer to expose fresh, reactive Zn(0).[4]

-

-

Cooling and Substrate Addition: Cool the flask to room temperature. In a separate, dry dropping funnel, prepare a solution of 1-bromooctane (8.65 mL, 50 mmol, 1.0 equiv) in 50 mL of anhydrous THF.

-

Initiation: Add ~10% of the 1-bromooctane solution to the zinc suspension. The reaction should initiate, evidenced by a gentle exotherm (the temperature may rise to 35-45 °C). If no exotherm is observed, gently warm the flask until initiation occurs.

-

Reaction: Once the reaction has started, add the remaining 1-bromooctane solution dropwise over 45-60 minutes, maintaining a gentle reflux (~65-70 °C) via the reaction exotherm and supplemental heating if necessary.

-

Completion: After the addition is complete, continue stirring at reflux for an additional 2 hours to ensure full conversion. The reaction is typically complete when most of the zinc dust has been consumed and the mixture has a grayish, slightly cloudy appearance.

-

Finalizing the Reagent: Turn off the heating and allow the mixture to cool to room temperature. Let the excess zinc settle for 30-60 minutes. The supernatant is your solution of n-octylzinc bromide, ready for titration and use. Carefully transfer the solution via cannula to a dry, argon-flushed storage flask.

Experimental Workflow Diagram

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Strategic Implementation of n-Octylzinc Bromide in Negishi Cross-Coupling Reactions

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of sp³-Hybridized Organozinc Reagents in C-C Bond Formation

The palladium- or nickel-catalyzed Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and scope.[1] First reported in 1977, its versatility in coupling organozinc compounds with various organic halides has proven invaluable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] Among the diverse array of organozinc reagents, primary alkylzinc halides, such as n-octylzinc bromide, are particularly significant. They serve as powerful nucleophilic synthons for introducing unfunctionalized, linear alkyl chains—a common motif in pharmacologically active compounds and organic materials.

Organozinc reagents are prized for their high reactivity, which often translates to faster reaction times compared to organoboranes or organostannanes, and their exceptional functional group tolerance.[1][3] However, the use of sp³-hybridized organometallics, especially those possessing β-hydrogens like n-octylzinc bromide, introduces a specific mechanistic challenge: the potential for β-hydride elimination from the palladium(II) intermediate. This competing pathway can lead to the formation of undesired byproducts and reduced yields.[4][5]

This guide provides a comprehensive overview of the preparation and application of n-octylzinc bromide in Negishi cross-coupling reactions. It details field-proven protocols, explains the causality behind key experimental choices, and offers insights into overcoming common challenges, thereby empowering researchers to confidently leverage this valuable synthetic tool.

The Heart of the Matter: The Negishi Catalytic Cycle

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of three fundamental steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.

-

Oxidative Addition: The cycle begins with the reaction of the active Pd(0) catalyst with the organic electrophile (typically an aryl, vinyl, or alkyl halide), cleaving the carbon-halogen bond and forming a Pd(II) intermediate.[1]

-

Transmetalation: This is often the rate-determining step.[1] The alkyl group (n-octyl) is transferred from the zinc atom to the palladium center, displacing the halide and generating a diorganopalladium(II) complex.[1][6] The precise mechanism of this step can be complex, but it is the crucial juncture where the two organic partners are brought together on the metal center.

-

Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5] It is at this stage that the desired product is released.

A critical challenge with primary alkyl groups is to ensure that the rate of reductive elimination is significantly faster than the rate of β-hydride elimination, a process that leads to olefin formation and catalyst decomposition.[4][7] The choice of ligand on the palladium catalyst is the primary tool for controlling this selectivity.

Figure 1: The catalytic cycle of the Negishi cross-coupling reaction.

Protocol I: Preparation of n-Octylzinc Bromide Solution

The quality of the organozinc reagent is critical for the success of the coupling reaction. Organozinc halides are sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques.[1] This protocol describes the direct insertion of activated zinc into 1-bromooctane.

Materials and Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser and Argon/Nitrogen inlet

-

Syringes and needles

-

Zinc dust (Zn)

-

1,2-Dibromoethane or Iodine (I₂) for activation

-

1-Bromooctane

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Apparatus Setup: Assemble the oven-dried three-neck flask with a stir bar, reflux condenser, and a septum. Ensure the system is under a positive pressure of dry Argon or Nitrogen.

-

Zinc Activation (Crucial Step):

-

To the flask, add zinc dust (1.5 equivalents relative to 1-bromooctane).

-

Add a small amount of anhydrous THF to cover the zinc.

-

Inject a small quantity of 1,2-dibromoethane (approx. 5 mol%) or a single crystal of iodine.

-

Gently heat the mixture with a heat gun until bubbling is observed (evolution of ethene if using dibromoethane) or the iodine color dissipates. This process cleans the zinc surface, making it more reactive.

-

Allow the flask to cool to room temperature.

-

-

Reagent Formation:

-

Dilute 1-bromooctane (1.0 equivalent) with anhydrous THF in a separate dry flask.

-

Slowly add the 1-bromooctane solution to the activated zinc suspension via syringe over 30-45 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. The reaction is complete when most of the zinc has been consumed and a slightly cloudy, greyish solution is formed.

-

-

Titration and Storage:

-

Allow the remaining zinc to settle. The supernatant is the n-octylzinc bromide solution.

-

The concentration of the organozinc solution should be determined by titration (e.g., with iodine) before use.

-

The reagent can be stored under an inert atmosphere for short periods but is best used immediately for optimal reactivity.

-

Protocol II: General Procedure for Negishi Cross-Coupling

This protocol outlines a general method for coupling the freshly prepared n-octylzinc bromide with a representative aryl bromide. Optimization of catalyst, ligand, and temperature may be required for specific substrates.

Materials and Reagents:

-

Aryl bromide (e.g., 4-bromoanisole)

-

n-Octylzinc bromide solution in THF (prepared as above)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos, or CPhos for challenging couplings)[4][5]

-

Anhydrous solvent (e.g., THF, NMP, or a mixture)

-

Schlenk flask or reaction vial with septum

-

Standard work-up and purification supplies

| Component | Role | Typical Loading |

| Aryl Halide (R¹-X) | Electrophile | 1.0 equiv |

| n-Octylzinc Bromide | Nucleophile | 1.2 - 1.5 equiv |

| Pd₂(dba)₃ | Palladium(0) Precatalyst | 1-2 mol % Pd |

| Phosphine Ligand (L) | Stabilizes Pd(0), tunes reactivity | 2-4 mol % |

| Anhydrous THF/NMP | Solvent | Sufficient for ~0.1-0.5 M |

Step-by-Step Methodology:

-

Reaction Setup: In a nitrogen-filled glovebox or under a stream of argon, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.02 mmol, 2 mol%) to an oven-dried Schlenk flask containing a stir bar.

-

Solvent Addition: Add anhydrous solvent (e.g., 5 mL of THF). Stir the mixture for 5-10 minutes at room temperature to allow for the formation of the active Pd(0)Lₙ complex.

-

Addition of Organozinc: Slowly add the n-octylzinc bromide solution (e.g., 2.4 mL of a 0.5 M solution, 1.2 equiv) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

-

Work-up and Quenching:

-

Cool the reaction to room temperature.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine. . Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired n-octylarene product.

Figure 2: Overall experimental workflow from reagent synthesis to product purification.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor quality organozinc reagent; Insufficient temperature. | Use a fresh batch of palladium precatalyst/ligand. Ensure zinc was properly activated and the organozinc reagent was prepared under strictly anhydrous conditions. Increase reaction temperature in increments. |

| Formation of Homo-coupled Byproducts (R¹-R¹) | Catalyst decomposition; Reaction conditions too harsh. | Lower the reaction temperature. Screen different ligands that provide better catalyst stability. |

| Formation of Reduced Arene (R¹-H) | β-Hydride elimination followed by reductive elimination from a palladium-hydride intermediate.[4][5] | Use bulky, electron-rich ligands (e.g., biarylphosphines like SPhos or CPhos) to promote reductive elimination over β-hydride elimination.[4] |

| Isomerization of Alkyl Chain | Primarily an issue with secondary alkylzincs, but can occur. β-hydride elimination followed by re-insertion. | This is less common for primary alkylzinc reagents but can be suppressed by the same ligand strategies used to prevent arene reduction.[4] Nickel catalysts can sometimes offer better selectivity.[8] |

Conclusion: A Validated Approach to sp²-sp³ Bond Formation

The Negishi cross-coupling of n-octylzinc bromide provides a reliable and powerful method for the introduction of linear C8 alkyl chains onto aromatic and vinylic scaffolds. The success of the reaction hinges on two self-validating pillars: the careful preparation of a high-quality organozinc reagent under inert conditions and the selection of an appropriate palladium-ligand system that kinetically favors the desired C-C bond-forming reductive elimination over competing side reactions. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers in drug discovery and materials science can effectively harness this reaction to accelerate their synthetic programs.

References

-

Negishi Coupling . Organic Chemistry Portal. [Link]

-

Negishi coupling . Wikipedia. [Link]

-

Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst . CCS Chemistry. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides . Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides . MIT Open Access Articles. [Link]

-

Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates . Journal of the American Chemical Society. [Link]

-

Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides . Organic Letters, 13(6), 1218–1221. Available at: [Link]

-

ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent . ResearchGate. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides . Wipf Group, University of Pittsburgh. [Link]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Barbier-Type Reactions: Synthesis of Secondary Alcohols using n-Octylzinc Bromide and Aldehydes

Introduction: The Barbier Reaction - A Practical Approach to Carbon-Carbon Bond Formation

The Barbier reaction is a powerful and versatile organometallic transformation that facilitates the formation of carbon-carbon bonds, yielding primary, secondary, or tertiary alcohols.[1][2] This reaction involves the coupling of an alkyl halide with a carbonyl compound, such as an aldehyde or ketone, in the presence of a metal.[1][2] A variety of metals can be employed, including magnesium, aluminum, zinc, indium, tin, and samarium.[1] A key distinction and significant advantage of the Barbier reaction over the more commonly known Grignard reaction is the in situ generation of the organometallic reagent.[1] This one-pot nature simplifies the experimental procedure and is particularly advantageous when the organometallic intermediate is unstable and cannot be isolated or stored.[1]

This guide focuses specifically on the zinc-mediated Barbier-type reaction between n-octyl bromide and various aldehydes to synthesize secondary alcohols. Zinc is a relatively inexpensive and environmentally benign metal, and its organometallic derivatives often exhibit greater functional group tolerance compared to their Grignard counterparts. While the reaction with activated halides like allyl and propargyl bromides is well-documented, the use of less reactive saturated alkyl halides such as n-octyl bromide presents unique challenges and requires careful consideration of reaction conditions. These application notes provide a comprehensive overview of the reaction, including mechanistic insights, detailed experimental protocols, and key considerations for successful execution.

Mechanistic Insights: A Stepwise Look at the Barbier Reaction

The Barbier reaction proceeds through a series of well-understood steps, initiated by the formation of an organozinc reagent on the surface of the metallic zinc.

-

Oxidative Addition: The reaction commences with the oxidative addition of the alkyl halide (n-octyl bromide) to the metallic zinc. This step forms the organozinc halide, in this case, n-octylzinc bromide. The efficiency of this step is highly dependent on the reactivity of the alkyl halide and the activation state of the zinc surface. For less reactive alkyl halides like n-octyl bromide, activation of the zinc is often crucial.

-

Nucleophilic Attack: The newly formed n-octylzinc bromide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition step forms a zinc alkoxide intermediate.

-

Protonolysis (Workup): The final step involves the quenching of the reaction mixture with a proton source, typically a saturated aqueous solution of ammonium chloride. This protonates the zinc alkoxide, yielding the desired secondary alcohol and water-soluble zinc salts, which can be easily removed during the workup procedure.

Diagram of the Barbier-Type Reaction Mechanism

Caption: The mechanism of the Barbier-type reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylnonan-1-ol via Barbier-Type Reaction of n-Octyl Bromide and Benzaldehyde

This protocol details a representative procedure for the synthesis of a secondary alcohol from an aromatic aldehyde.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| Zinc Dust | 65.38 | 15 | 0.98 g | Fine powder is preferred for higher surface area. |

| 1,2-Dibromoethane | 187.86 | 1.5 | 0.28 g (0.13 mL) | Activator. |

| n-Octyl Bromide | 193.13 | 10 | 1.93 g (1.73 mL) | |

| Benzaldehyde | 106.12 | 10 | 1.06 g (1.04 mL) | Freshly distilled if necessary. |

| Anhydrous Tetrahydrofuran (THF) | - | - | ~40 mL | Distilled from sodium/benzophenone. |

| Saturated Aqueous NH4Cl | - | - | ~30 mL | For quenching. |

| Diethyl Ether or Ethyl Acetate | - | - | As needed | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | As needed | For drying. |

Procedure:

-

Zinc Activation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add the zinc dust.

-

Add approximately 10 mL of anhydrous THF to the flask.

-

Add the 1,2-dibromoethane dropwise to the stirred suspension of zinc. Gentle heating may be required to initiate the activation, which is indicated by the evolution of gas (ethylene). After the initial effervescence subsides, stir the mixture for an additional 30 minutes. This activation step is crucial for the less reactive n-octyl bromide.

-

-

Reaction Setup:

-

In the dropping funnel, prepare a solution of n-octyl bromide and benzaldehyde in 20 mL of anhydrous THF.

-

Slowly add this solution dropwise to the activated zinc suspension over a period of 30-60 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. If the reaction does not start, gentle heating may be applied.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~30 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-phenylnonan-1-ol.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Barbier reaction.

Protocol 2: General Procedure for the Barbier-Type Reaction of n-Octyl Bromide with Aliphatic Aldehydes

This protocol provides a general guideline for reacting n-octyl bromide with aliphatic aldehydes, which may exhibit different reactivity compared to their aromatic counterparts.

Materials and Reagents:

| Reagent/Material | Notes |

| Zinc Dust | Fine powder is preferred. |

| 1,2-Dibromoethane | Activator. |

| n-Octyl Bromide | |

| Aliphatic Aldehyde | e.g., Heptanal, Isovaleraldehyde. Freshly distilled if necessary. |

| Anhydrous Tetrahydrofuran (THF) | Distilled from sodium/benzophenone. |

| Saturated Aqueous NH4Cl | For quenching. |

| Diethyl Ether or Ethyl Acetate | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO4) | For drying. |

Procedure:

The procedure is largely similar to Protocol 1. Key differences and considerations for aliphatic aldehydes include:

-

Reactivity: Aliphatic aldehydes are generally more susceptible to side reactions such as enolization and self-condensation. Therefore, it is crucial to maintain a low reaction temperature during the addition of the aldehyde and n-octyl bromide solution to the activated zinc.

-

Reaction Time: The reaction may proceed faster with more reactive aliphatic aldehydes. Close monitoring by TLC is recommended to determine the optimal reaction time and avoid the formation of byproducts.

-

Workup: The workup procedure remains the same as described in Protocol 1.

Scope and Limitations

The Barbier-type reaction of n-octylzinc bromide is a valuable tool for the synthesis of a range of secondary alcohols.

Aldehyde Scope:

-

Aromatic Aldehydes: A wide variety of aromatic aldehydes can be used, including those with electron-donating and electron-withdrawing substituents. However, strongly acidic protons (e.g., phenolic -OH, carboxylic acids) are not compatible with the organozinc reagent and should be protected.

-

Aliphatic Aldehydes: Both linear and branched aliphatic aldehydes are suitable substrates. As mentioned, care must be taken to minimize side reactions.

-

α,β-Unsaturated Aldehydes: These substrates can undergo both 1,2-addition (to the carbonyl) and 1,4-conjugate addition. The regioselectivity can be influenced by the reaction conditions and the presence of additives.

Limitations:

-

Steric Hindrance: Highly sterically hindered aldehydes or alkyl halides may lead to lower yields or require more forcing reaction conditions.

-

Competing Reactions: Wurtz-type coupling of the alkyl halide (R-X + R-X -> R-R) can be a significant side reaction, especially if the addition of the alkyl halide to the zinc is too rapid or if the concentration is too high.

Troubleshooting and Key Considerations

-

Inactive Zinc: If the reaction fails to initiate, it is likely due to an insufficiently activated zinc surface. Ensure the zinc is of high quality (fine powder) and that the activation with 1,2-dibromoethane is performed correctly. Other activators such as iodine or trimethylsilyl chloride can also be explored.

-

Low Yields: Low yields can result from incomplete reaction, side reactions, or issues during workup. Ensure all reagents are anhydrous, the inert atmosphere is maintained, and the reaction is allowed to proceed to completion. Optimizing the reaction time and temperature can also improve yields.

-

Solvent Choice: Anhydrous THF is the most common and effective solvent for this reaction due to its ability to solvate the organozinc intermediate. Other ethereal solvents like diethyl ether can also be used.

Conclusion

The zinc-mediated Barbier-type reaction offers a practical and efficient one-pot method for the synthesis of secondary alcohols from n-octyl bromide and a variety of aldehydes. The key to success with less reactive saturated alkyl halides lies in the effective activation of the zinc metal. By following the detailed protocols and considering the insights provided in these application notes, researchers can confidently employ this valuable synthetic tool in their drug development and organic synthesis endeavors.

References

-

Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347–2354. [Link]

-

Wang, Z., Zha, Z., & Zhou, C. (2017). The introduction of the Barbier reaction into polymer chemistry. Nature Communications, 8(1), 1131. [Link]

-

Wikipedia contributors. (2023). Barbier reaction. Wikipedia, The Free Encyclopedia. [Link]

-

NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples. [Link]

-

Molle, G., & Bauer, P. (1982). Barbier reaction. Journal of the American Chemical Society, 104(12), 3481-3486. [Link]

-

Miyoshi, N., Matsuo, T., & Wada, M. (2005). The Chemistry of Alkylstrontium Halide Analogues, Part 2: Barbier‐Type Dialkylation of Esters with Alkyl Halides. European Journal of Organic Chemistry, 2005(20), 4253-4255. [Link]

-

Majee, A., Das, A. R., & Ranu, B. C. (1998). Zinc mediated allylation of aldehydes and ketones using allyl bromides and commercial zinc dust. The issue of regio- and stereoselectivity. Indian Journal of Chemistry - Section B, 37B(8), 731-736. [Link]

-

Kövér, K. E., Szilágyi, L., & Juhász-Tóth, É. (2003). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 8(3), 339-345. [Link]

-

Lipshutz, B. H., & Blomgren, P. A. (2001). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Journal of the American Chemical Society, 123(36), 8903-8904. [Link]

-

Chan, T. H., & Li, C. J. (1994). Zinc-mediated Barbier-Grignard-type carbonyl alkylation in water. Canadian Journal of Chemistry, 72(4), 1181-1182. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Activation of Zinc Powder for Organozinc Synthesis

Welcome to the technical support center for organozinc synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols for the effective activation of zinc powder. Our goal is to move beyond simple procedural lists to offer a deeper understanding of the underlying chemical principles, empowering you to overcome common challenges and achieve reliable, high-yielding results in your organozinc reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and problems encountered during the synthesis of organozinc reagents.

Q1: My organozinc reaction is not starting. What are the most common reasons for this?

A1: Failure to initiate is a frequent issue, often stemming from the passivation of the zinc surface. Commercial zinc powder is typically coated with a layer of zinc oxide (ZnO), which prevents the oxidative addition of the organic halide.[1] Effective activation to remove this oxide layer is critical. Additionally, ensure your solvent and glassware are scrupulously dry and the reaction is under an inert atmosphere, as organozinc reagents are sensitive to moisture and air.[2][3]

Q2: I'm observing a long induction period before my reaction begins. How can I shorten this?

A2: A long induction period is another sign of inefficient zinc activation. Using a chemical activator like a few crystals of iodine or a small amount of 1,2-dibromoethane can help to etch the zinc surface and initiate the reaction more quickly.[4] Alternatively, pretreating the zinc powder with an acid wash followed by thorough drying can also reduce induction times.[5]

Q3: My yields are consistently low. What factors should I investigate?

A3: Low yields can be due to a variety of factors. Incomplete activation of the zinc is a primary suspect. Consider switching to a more robust activation method, such as the use of trimethylsilyl chloride (TMSCl) or preparing highly reactive Rieke® Zinc.[2][6] Also, verify the purity of your organic halide and ensure your reaction temperature is optimal for the specific substrate and activation method. For a general guide on improving reaction yields, consider common laboratory best practices such as ensuring accurate reagent measurement and careful workup procedures.[7]

Q4: Can I use any form of zinc for my reaction?

A4: While various forms of zinc can be used, their reactivity differs significantly. Zinc dust has a higher surface area than zinc turnings or granules and is generally preferred. However, even with zinc dust, batch-to-batch variability can be an issue.[8] For consistent results, especially with less reactive organic halides, using a highly active form of zinc, such as Rieke® Zinc, is recommended.[1][2] Mechanochemical methods, like ball-milling, have also been shown to activate different physical forms of zinc effectively.[9]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Issue 1: Reaction Fails to Initiate Despite Using an Activator

-

Question: I've added iodine crystals to my zinc suspension, but the color of the iodine persists, and the reaction with my alkyl bromide hasn't started. What's going wrong?

-

Answer:

-

Potential Cause 1: Insufficiently Dried Reagents or Glassware. Even trace amounts of water can quench the organozinc reagent as it forms, preventing the reaction from propagating.

-

Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Solvents should be rigorously dried over an appropriate drying agent and distilled or passed through a solvent purification system.

-

-

Potential Cause 2: Poor Quality Zinc Powder. The zinc powder may be heavily oxidized or contain impurities that inhibit the reaction.

-

Potential Cause 3: The Organic Halide is Not Reactive Enough. While iodine is a good initiator, it may not be sufficient for less reactive halides like some aryl or alkyl chlorides.

-

Issue 2: Exothermic Reaction Runaway

-

Question: My reaction started suddenly and became uncontrollably exothermic. How can I prevent this in the future?

-

Answer:

-

Potential Cause: A Long Induction Period Followed by a Rapid Reaction. This is a classic sign of a "runaway" reaction. The concentration of the organic halide builds up during the induction period, and once the reaction initiates, it proceeds very rapidly.

-

Solution 1: Controlled Addition of the Organic Halide. Instead of adding all the organic halide at once, add a small portion initially to ensure the reaction has started. Once initiated, add the remaining halide dropwise at a rate that maintains a steady reaction temperature. An initial exotherm is often a good visual cue that the reaction has begun.

-

Solution 2: Improved Initiation. A more reliable initiation will prevent the buildup of the starting material. Consider adding a small amount of a more reactive "initiator" halide, such as ethyl bromide, to start the reaction before adding your primary substrate.

-

Solution 3: External Cooling. Always have an ice bath or other cooling system ready to manage the reaction temperature, especially during the initial stages.

-

-

Zinc Activation Protocols: A Detailed Guide

The choice of activation method can profoundly impact the success of your organozinc synthesis. Below are detailed protocols for several common and effective methods.

Method 1: Activation with 1,2-Dibromoethane

This is a classical method often used in Reformatsky reactions. The 1,2-dibromoethane reacts with the zinc surface to form zinc bromide and ethene gas, exposing a fresh, reactive metal surface.

-

Causality: The in-situ formation of zinc bromide and the evolution of ethene gas helps to disrupt the zinc oxide layer and create a highly active surface.

-

Protocol:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.0 eq.).

-

Suspend the zinc in anhydrous THF.

-

Add 1,2-dibromoethane (approx. 5 mol%) to the suspension.

-

Gently heat the mixture to reflux for 10-15 minutes. You should observe the evolution of gas bubbles (ethene).

-

Cool the activated zinc slurry to the desired reaction temperature before adding your organic halide.

-

Note: While widely used, some recent studies suggest that vigorous stirring or the use of TMSCl may be more effective and reliable activators than 1,2-dibromoethane for certain applications.[12][13]

Method 2: Activation with Trimethylsilyl Chloride (TMSCl)

TMSCl is a highly effective activating agent that reacts with the zinc oxide layer to form zinc chloride and volatile hexamethyldisiloxane, resulting in a clean and highly reactive zinc surface.[8]

-

Causality: The reaction of TMSCl with ZnO is thermodynamically favorable and effectively removes the passivating oxide layer.[8]

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend zinc dust (2.0 eq.) in anhydrous THF.

-

Add TMSCl (approx. 10 mol%) to the vigorously stirred suspension.

-

Stir the mixture at room temperature for 15-20 minutes.

-

The activated zinc is now ready for the addition of the organic halide.

-

Method 3: The Knochel Method using Lithium Chloride (LiCl)

This method, developed by Paul Knochel and coworkers, is particularly effective for the preparation of functionalized aryl- and heteroarylzinc reagents.[11]

-

Causality: The presence of LiCl is thought to prevent the newly formed organozinc reagent from passivating the zinc surface by forming a soluble complex, thereby allowing the reaction to proceed to completion.[11]

-

Protocol:

-

To a flame-dried flask, add anhydrous LiCl (1.1 eq.) and zinc dust (1.5 eq.).

-

Heat the flask under high vacuum to ensure all components are dry, then backfill with an inert gas.

-

Add anhydrous THF and stir the suspension.

-

Add the organic halide (1.0 eq.) and stir at the appropriate temperature (often room temperature to 50 °C) until the reaction is complete.

-

Method 4: Preparation and Use of Rieke® Zinc

Rieke® Zinc is a highly reactive, finely divided form of zinc prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or potassium.[2] This form of zinc is exceptionally effective for reacting with a wide range of organic halides, including those that are typically unreactive with commercial zinc dust.[2]

-

Causality: The chemical reduction produces a highly dispersed, oxide-free form of zinc with a dramatically increased surface area, leading to enhanced reactivity.[1]

-

Protocol (General Outline):

-

Preparation of Rieke® Zinc: In a flame-dried flask under an inert atmosphere, a solution of anhydrous ZnCl₂ in THF is treated with a reducing agent (e.g., lithium naphthalenide) at room temperature. The formation of a black slurry indicates the generation of highly active zinc.

-

Synthesis of Organozinc Reagent: The organic halide is then added directly to this slurry. The reaction is often rapid, even at low temperatures.

-

Handling Precautions: Rieke® Zinc is highly pyrophoric and must be handled under a strict inert atmosphere using Schlenk line or glovebox techniques.[2]

-

Summary of Activation Methods

| Activation Method | Activator | Typical Conditions | Advantages | Disadvantages |

| 1,2-Dibromoethane | 1,2-Dibromoethane | Reflux in THF | Simple, effective for many applications | Carcinogenic nature of the activator, may be less effective than other methods[12] |

| TMSCl | Trimethylsilyl Chloride | Room temperature in THF | Highly effective, clean activation | TMSCl is corrosive and moisture-sensitive |

| LiCl | Lithium Chloride | Room temp. to 50 °C in THF | Excellent for functionalized aryl halides, high yields | Requires anhydrous LiCl |

| Rieke® Zinc | Chemical Reduction (e.g., with Lithium) | Prepared in situ | Extremely high reactivity, broad substrate scope | Pyrophoric, requires stringent air-free techniques |

| Acid Wash | Dilute HCl | Pre-treatment | Removes oxide layer effectively | Requires multiple washing and thorough drying steps |

Experimental and Troubleshooting Workflows

The following diagrams illustrate the logical flow for zinc activation and troubleshooting common issues.

Zinc Activation Workflow

Caption: General workflow for the activation of zinc powder.

Troubleshooting Initiation Failure

Caption: A logical guide to troubleshooting reaction initiation failure.

References

-

Stang, M., Hanada, E. M., & Blum, S. A. (2025). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry, 90(2), 939-948. [Link]

-